Methanol--manganese (1/1)
CAS No.: 827614-21-1
Cat. No.: VC19044255
Molecular Formula: CH4MnO
Molecular Weight: 86.980 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827614-21-1 |
|---|---|
| Molecular Formula | CH4MnO |
| Molecular Weight | 86.980 g/mol |
| IUPAC Name | manganese;methanol |
| Standard InChI | InChI=1S/CH4O.Mn/c1-2;/h2H,1H3; |
| Standard InChI Key | GHNRLPUEWCZDRA-UHFFFAOYSA-N |
| Canonical SMILES | CO.[Mn] |
Introduction
Definition and Fundamental Properties of Methanol-Manganese (1/1)
Composition and Stoichiometry
Methanol-manganese (1/1) consists of a 1:1 molar ratio of methanol to manganese, forming a coordination complex where the manganese atom binds to methanol’s oxygen atom. This interaction stabilizes the metal center, enabling catalytic activity while preventing oxidative degradation. The compound’s empirical formula, CH₃OH·Mn, reflects its simplicity, though its reactivity arises from the dynamic equilibrium between coordinated and free methanol during reactions .
Historical Context and Development
The exploration of manganese-based catalysts gained momentum after Beller’s 2016 demonstration of manganese-catalyzed N-alkylation using methanol . Subsequent work by Sortais and Morrill expanded applications to ketone methylation and nitroarene reduction , establishing methanol-manganese systems as viable alternatives to noble-metal catalysts. The compound’s air stability and compatibility with green solvents like tert-amyl alcohol further accelerated its adoption .
Synthesis and Structural Characterization
Synthetic Methodologies
Methanol-manganese (1/1) is typically synthesized via two routes:
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Direct Coordination: Mixing manganese precursors (e.g., Mn(CO)₅Br) with methanol under inert atmospheres at 25–60°C.
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In Situ Generation: Forming the complex during catalytic reactions by adding methanol to pre-catalysts like Mn(I)-PNP pincer complexes .
Optimal synthesis requires controlled temperatures (120–150°C) and base additives (NaOMe, t-BuOK) to stabilize the manganese center . For instance, Maji’s 2018 protocol achieved 88% yield in ketone alkylation using 2 mol% Mn-PNP complex and Cs₂CO₃ .
Molecular and Electronic Structure
X-ray crystallography and spectroscopic analyses reveal a trigonal bipyramidal geometry around manganese, with methanol occupying an axial position. The Mn–O bond length measures 2.12 Å, indicative of moderate-strength coordination that allows reversible methanol dissociation during catalysis. DFT studies suggest the manganese center adopts a +1 oxidation state, with the methanol ligand acting as a σ-donor and weak π-acceptor .
Table 1: Structural Parameters of Methanol-Manganese (1/1)
| Parameter | Value | Method |
|---|---|---|
| Mn–O Bond Length | 2.12 Å | X-ray Diffraction |
| Coordination Geometry | Trigonal Bipyramidal | DFT Calculation |
| Oxidation State (Mn) | +1 | XPS Analysis |
Chemical Reactivity and Catalytic Applications
Hydrogen-Borrowing Mechanisms
Methanol-manganese (1/1) operates via a dehydrogenation-condensation-hydrogenation sequence:
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Methanol Dehydrogenation: The manganese center abstracts hydrogen from methanol, generating formaldehyde and a Mn–H species .
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Aldol Condensation: Formaldehyde reacts with ketones or alcohols to form α,β-unsaturated intermediates .
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Hydrogenation: The Mn–H complex reduces intermediates, yielding methylated products while regenerating the catalyst .
This mechanism avoids external H₂, making reactions safer and more sustainable .
α-Methylation of Ketones
Using 3 mol% methanol-manganese complex at 120°C, acetophenone derivatives undergo methylation with 70–92% yields . The reaction tolerates electron-withdrawing groups (e.g., –NO₂, –CF₃) but is sensitive to steric hindrance .
Table 2: α-Methylation of Representative Ketones
| Substrate | Product Yield (%) | Conditions |
|---|---|---|
| Acetophenone | 92 | 120°C, 20 h, NaOtBu |
| 4-Nitroacetophenone | 85 | 120°C, 24 h, NaOMe |
| Cyclohexanone | 78 | 140°C, 22 h, Cs₂CO₃ |
β-Methylation of Alcohols
Secondary alcohols like 1-phenylethanol achieve 77–82% di-methylation using 0.5 mol% catalyst and 4 equiv NaOMe at 150°C . Aliphatic alcohols require milder conditions (2 equiv base, 24 h) .
Table 3: β-Methylation Efficiency Across Alcohol Classes
| Alcohol Type | Di-Methylated Yield (%) | Optimal Base Loading |
|---|---|---|
| Aromatic Secondary | 77–82 | 4 equiv NaOMe |
| Aliphatic Primary | 68–75 | 2 equiv NaOMe |
| Cyclic (e.g., MPO) | 89 | 3 equiv K₂CO₃ |
Mechanistic Insights and Kinetic Studies
Catalyst Activation Pathways
The pre-catalyst [Mn(CO)₃(PN₃P)] requires base (e.g., NaOtBu) to generate an active Mn–amide species . Stoichiometric reactions confirm sequential alkoxide formation (Mn–OCH₃), β-hydride elimination to Mn–H, and aldehyde release .
Industrial and Environmental Implications
Comparison to Noble Metal Catalysts
Methanol-manganese systems match or exceed palladium/ruthenium catalysts in yield while reducing costs by 60–80% . For example, N-methylation of anilines achieves 90% yield with Mn vs. 85% with Pd/C .
Green Chemistry Metrics
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